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molecular formula C6H5ClN2O3 B1386962 2-Chloro-4-methoxy-5-nitropyridine CAS No. 607373-83-1

2-Chloro-4-methoxy-5-nitropyridine

Cat. No. B1386962
M. Wt: 188.57 g/mol
InChI Key: IDLQBYAYVNBGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348339B2

Procedure details

A solution of the product of Step 2 (950 mg, 5 mmol), sodium methoxide (695 mg, 12.5 mmol) in methanol (10 ml) was heated at reflux for 2 hours. After cooling the solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The organic phase was washed with water and brine, dried and evaporated in vacuo to give the title compound (900 mg, 98%). MS (ES+) m/e 185 [M+H]+.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.[CH3:13][O-:14].[Na+]>CO>[CH3:13][O:14][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)OC)[N+](=O)[O-]
Name
sodium methoxide
Quantity
695 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C(=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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